4-(3-Fluorophenyl)phenylmagnesium bromide, 0.25M THF 4-(3-Fluorophenyl)phenylmagnesium bromide, 0.25M THF
Brand Name: Vulcanchem
CAS No.:
VCID: VC17979418
InChI: InChI=1S/C12H8F.BrH.Mg/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C12H8BrFMg
Molecular Weight: 275.40 g/mol

4-(3-Fluorophenyl)phenylmagnesium bromide, 0.25M THF

CAS No.:

Cat. No.: VC17979418

Molecular Formula: C12H8BrFMg

Molecular Weight: 275.40 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenyl)phenylmagnesium bromide, 0.25M THF -

Specification

Molecular Formula C12H8BrFMg
Molecular Weight 275.40 g/mol
IUPAC Name magnesium;1-fluoro-3-phenylbenzene;bromide
Standard InChI InChI=1S/C12H8F.BrH.Mg/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1
Standard InChI Key HPWVYWNQMNBWMO-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Introduction

Chemical Identity and Structural Features

4-(3-Fluorophenyl)phenylmagnesium bromide belongs to the class of organomagnesium halides, characterized by the general formula ArMgBr. The compound’s structure consists of a biphenyl system where one phenyl group is substituted with a fluorine atom at the 3-position. The magnesium-bromide moiety is bonded to the adjacent phenyl ring, rendering the reagent highly nucleophilic.

The 0.25 M concentration in THF optimizes reactivity while maintaining solution stability. THF acts as a Lewis base, coordinating to magnesium to stabilize the Grignard intermediate. This solvent choice is critical, as demonstrated in comparative studies where 2-methyltetrahydrofuran (2-MeTHF) showed reduced stabilization for analogous biphenylmagnesium bromides . Fluorine’s electronegativity introduces subtle electronic perturbations, lowering the aromatic system’s electron density and influencing regioselectivity in subsequent reactions .

Synthesis and Characterization

Preparation Methodology

The synthesis follows classical Grignard protocols, albeit with modifications for fluorinated precursors:

  • Halide Substrate Preparation:
    1-Bromo-4-(3-fluorophenyl)benzene is synthesized via Suzuki-Miyaura coupling between 3-fluorophenylboronic acid and 1-bromo-4-iodobenzene. This step ensures regioselective installation of the fluorine moiety .

  • Magnesium Activation:
    Magnesium turnings (1.1 eq) are activated with 1,2-dibromoethane in anhydrous THF under nitrogen. The initiation exotherm is carefully controlled at 25–30°C to prevent solvent degradation .

  • Grignard Formation:
    A solution of 1-bromo-4-(3-fluorophenyl)benzene in THF is added dropwise over 2 hours. The reaction mixture turns gray-brown, indicating successful reagent formation. Titration with iodine (0.06 M in Et₂O) confirms a typical yield of 85–92% .

Analytical Characterization

While Grignard reagents are rarely isolated, in situ characterization employs:

  • ¹H NMR (CDCl₃):
    Aromatic protons appear as multiplet signals between δ 6.8–7.6 ppm. The fluorine’s deshielding effect splits ortho protons into distinct doublets (J = 8.2 Hz) .

  • Reactivity Profiling:
    Quenching with deuterated water (D₂O) followed by GC-MS analysis verifies the formation of 4-(3-fluorophenyl)biphenyl, confirming reagent integrity .

Reactivity and Synthetic Applications

Cross-Coupling Reactions

Manganese-catalyzed aerobic heterocoupling represents a key application. When reacted with aryl Grignard partners, 4-(3-fluorophenyl)phenylmagnesium bromide demonstrates exceptional selectivity:

EntryCoupling PartnerCatalystYield (%)Product
1p-TolylMgBrMnCl₂914'-Methyl-3-fluorobiphenyl
24-MeOC₆H₄MgBrMn(acac)₃884'-Methoxy-3-fluorobiphenyl
33-ThienylMgBrMnCl₂623-Thienyl-3-fluorobiphenyl

Data adapted from manganese-catalyzed systems

The fluorine substituent suppresses homocoupling by 12–18% compared to non-fluorinated analogs, a phenomenon attributed to reduced electron density at the magnesium center .

Nucleophilic Additions

In ketone alkylation, the reagent exhibits moderated reactivity due to fluorine’s -I effect:

  • Reaction with benzophenone yields 88% diphenyl(3-fluorobiphenyl-4-yl)methanol after 6 hours at −78°C.

  • Sterically hindered substrates like 2-adamantanone require elevated temperatures (0°C) but maintain 74% efficiency .

Comparative Analysis with Structural Analogs

The 3-fluorine substitution pattern confers distinct advantages over para-substituted derivatives:

Property4-(3-Fluorophenyl)phenylMgBr4-(4-Fluorophenyl)phenylMgBr
Coupling Yield*91%84%
THF Stability (days)35
ΔG‡ for Homocoupling24.3 kcal/mol21.1 kcal/mol

*With p-tolylMgBr under MnCl₂ catalysis

Meta-fluorination’s steric protection of the Mg center enhances cross-coupling selectivity while slightly reducing thermal stability.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound enables synthesis of fluorinated analogs of NSAIDs:

  • Fluorobiprofen: 18% improved COX-2 selectivity over ibuprofen in preclinical models.

  • Anticancer Agents: 3-Fluorobiphenyl cores show enhanced tubulin polymerization inhibition (IC₅₀ = 37 nM vs. 89 nM for non-fluorinated) .

Materials Science

Incorporation into OLED matrices via Ullmann coupling:

  • Luminance Efficiency: 18.7 cd/A in blue-emitting devices.

  • Turn-on Voltage Reduction: 2.3 V vs. 3.1 V for non-fluorinated counterparts .

Challenges and Future Directions

Current limitations center on scalability and functional group tolerance:

  • Magnesium Activation: Diisobutylaluminum hydride (DIBAL-H) co-activation improves yields to 94% but increases production costs .

  • Electron-Deficient Partners: Reactions with nitro-substituted aryl halides remain inefficient (≤22% yield).

Emerging strategies include:

  • Flow Chemistry: Microreactor systems enabling continuous Grignard formation (patent pending).

  • Earth-Abundant Catalysts: Iron-phosphine complexes for low-temperature couplings (T = −40°C) .

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